molecular formula C15H14O4 B13977951 Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester CAS No. 38862-71-4

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester

Cat. No.: B13977951
CAS No.: 38862-71-4
M. Wt: 258.27 g/mol
InChI Key: NAELFZKDZWMPBW-UHFFFAOYSA-N
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Description

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups and a methyl group, and the carboxyl group is esterified with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester typically involves the esterification of 2,4-dihydroxy-6-methylbenzoic acid with phenylmethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as acidic resins or enzymes, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester
  • Benzoic acid, 2,4-dihydroxy-, methyl ester
  • Methyl 2,6-dihydroxy-4-methylbenzoate

Uniqueness

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. The phenylmethyl ester group also enhances its lipophilicity, making it more suitable for certain applications compared to its methyl ester counterparts.

Properties

CAS No.

38862-71-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C15H14O4/c1-10-7-12(16)8-13(17)14(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3

InChI Key

NAELFZKDZWMPBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OCC2=CC=CC=C2)O)O

Origin of Product

United States

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